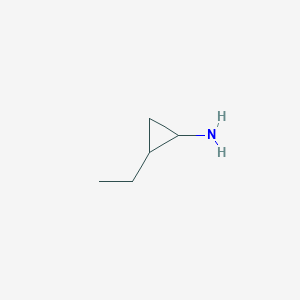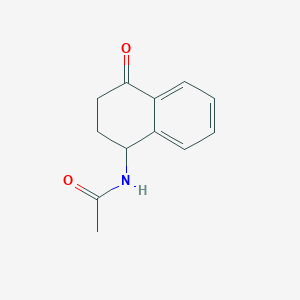![molecular formula C13H11Br2NO B1625882 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 17282-37-0](/img/structure/B1625882.png)
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Übersicht
Beschreibung
Synthesis Analysis
A multivalent supramolecular assembly was constructed from 4-(4-bromophenyl)pyridine-1-ium bromide modified hyaluronic acid (HABr), cucurbit8uril (CB8) and laponite® clay (LP). This assembly could emit purely organic room-temperature phosphorescence (RTP) with a phosphorescence lifetime of up to 4.79 ms in aqueous solution .Wissenschaftliche Forschungsanwendungen
Antineoplastic Potential
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide has been explored for its potential in antineoplastic applications. A study by Potikha and Brovarets (2020) synthesized derivatives of this compound, specifically 2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, and examined their antitumor activity. They found significant antitumor potential in these derivatives against 60 human cancer cell lines, highlighting the compound's potential in cancer research and treatment (Potikha & Brovarets, 2020).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown promise. Cucu (Diaconu) and Mangalagiu (2019) reported on the oxidative cleavage of N–C bond via nitration in pyridine-imidazolium salts, which include derivatives of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide. This study contributes to our understanding of the compound's chemical properties and potential applications in medicinal chemistry (Cucu (Diaconu) & Mangalagiu, 2019).
Inclusion Complex Formation
The compound's ability to form inclusion complexes has been investigated. Banjare et al. (2020) studied the formation of inclusion complexes between amino acid-based ionic liquids (AAILs) related to this compound and β-cyclodextrin. Their findings contribute to the understanding of the compound's potential in creating inclusion complexes, which can have applications in drug delivery and material science (Banjare et al., 2020).
Self-Assembly and Hydrogen Bonding
The self-assembly of derivatives of this compound via hydrogen bonding has been a subject of study. Wu and Lee (2012) synthesized 1-(2-amino-2-oxoethyl)-3-carbamoylpyridin-1-ium salts, which demonstrated the ability to form diverse structures through hydrogen bonding. This research adds to our understanding of the compound's potential in material science and molecular engineering (Wu & Lee, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrNO.BrH/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWXSBLLRVODQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481293 | |
| Record name | 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |
CAS RN |
17282-37-0 | |
| Record name | NSC156159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



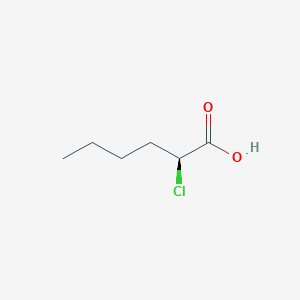
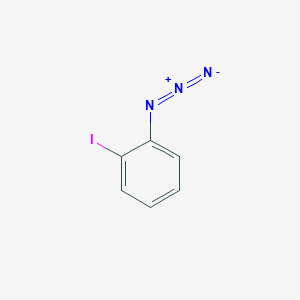
![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)


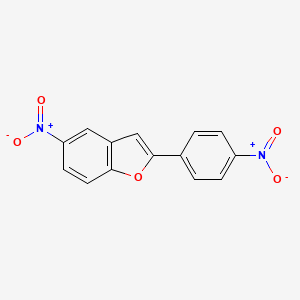


![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)

